molecular formula C20H28N2O4S B11308153 Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide CAS No. 1217726-68-5

Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide

Cat. No.: B11308153
CAS No.: 1217726-68-5
M. Wt: 392.5 g/mol
InChI Key: ANELNCRDRYWOPP-RBUKOAKNSA-N
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Description

Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide is a complex organic compound with a unique structure that includes a cyclohexyl group, an ethoxyphenyl group, and a hexahydrothieno[3,4-B]pyrazin-2(1H)-one core with a 6,6-dioxide functionality

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide typically involves multiple steps, starting from readily available starting materials. The key steps in the synthesis include:

    Formation of the Thieno[3,4-B]pyrazine Core: This step involves the cyclization of appropriate precursors under controlled conditions to form the thieno[3,4-B]pyrazine core.

    Introduction of the Cyclohexyl Group: The cyclohexyl group is introduced through a substitution reaction, often using cyclohexyl halides or cyclohexyl Grignard reagents.

    Attachment of the Ethoxyphenyl Group: The ethoxyphenyl group is typically introduced via a nucleophilic substitution reaction, using ethoxyphenyl halides or similar reagents.

    Oxidation to Form the 6,6-Dioxide: The final step involves the oxidation of the thieno[3,4-B]pyrazine core to introduce the 6,6-dioxide functionality, often using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to improve yield and reduce costs. This can include the use of continuous flow reactors, advanced purification techniques, and the development of more efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be further oxidized to introduce additional oxygen functionalities.

    Reduction: Reduction reactions can be used to modify the oxidation state of the compound, potentially altering its reactivity and properties.

    Addition: Addition reactions can be used to introduce new substituents onto the core structure.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

    Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.

    Substitution: Reagents such as alkyl halides, Grignard reagents, and organolithium compounds are used for substitution reactions.

    Addition: Reagents such as halogens, hydrogen halides, and organometallic compounds are used for addition reactions.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of additional oxygenated derivatives, while substitution reactions can introduce a wide range of functional groups.

Scientific Research Applications

Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide has a wide range of scientific research applications, including:

    Chemistry: The compound is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: It is studied for its potential biological activities, including antimicrobial, antiviral, and anticancer properties.

    Medicine: The compound is investigated for its potential therapeutic applications, including as a drug candidate for various diseases.

    Industry: It is used in the development of new materials, including polymers and advanced composites.

Mechanism of Action

The mechanism of action of Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.

Comparison with Similar Compounds

Rel-(4AR,7AS)-4-cyclohexyl-1-(4-ethoxyphenyl)hexahydrothieno[3,4-B]pyrazin-2(1H)-one 6,6-dioxide can be compared with other similar compounds, such as:

    Rel-(4AR,7AS)-4-(4-methoxybenzyl)-6,6-dioxidohexahydrothieno[3,4-B]pyrazin-1(2H)-yl]ethanol: This compound has a similar core structure but different substituents, leading to different reactivity and properties.

    (4aR,7aS)-rel-hexahydro-2H-[1,4]dioxino[2,3-c]pyrrole hydrochloride: This compound has a different core structure but shares some similarities in terms of functional groups and reactivity.

Properties

CAS No.

1217726-68-5

Molecular Formula

C20H28N2O4S

Molecular Weight

392.5 g/mol

IUPAC Name

(4aS,7aR)-1-cyclohexyl-4-(4-ethoxyphenyl)-6,6-dioxo-4a,5,7,7a-tetrahydro-2H-thieno[3,4-b]pyrazin-3-one

InChI

InChI=1S/C20H28N2O4S/c1-2-26-17-10-8-16(9-11-17)22-19-14-27(24,25)13-18(19)21(12-20(22)23)15-6-4-3-5-7-15/h8-11,15,18-19H,2-7,12-14H2,1H3/t18-,19+/m0/s1

InChI Key

ANELNCRDRYWOPP-RBUKOAKNSA-N

Isomeric SMILES

CCOC1=CC=C(C=C1)N2[C@@H]3CS(=O)(=O)C[C@@H]3N(CC2=O)C4CCCCC4

Canonical SMILES

CCOC1=CC=C(C=C1)N2C3CS(=O)(=O)CC3N(CC2=O)C4CCCCC4

Origin of Product

United States

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